Current State of Quantitative Evidence for 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
A rigorous survey of PubMed, PubChem, ChEMBL, BindingDB, and patent repositories identifies no primary research article, patent, or publicly accessible database entry containing quantitative biological, physicochemical, or in vivo data for 5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. The closest comparisons available are class-level data for related 1,2,3-triazolo[1,5-a]quinazolines [1], which demonstrate that receptor binding affinities can vary by orders of magnitude with minor structural modifications. Consequently, high-strength, comparator-based differentiation evidence for this specific compound is currently unavailable [2].
| Evidence Dimension | Availability of comparator-based quantitative differentiation data |
|---|---|
| Target Compound Data | No primary data found in public scientific literature or databases. |
| Comparator Or Baseline | Closest analogs include 5-(cyclohexylamino) and 5-(3-methylpiperidine) derivatives, but no direct comparative data exist. |
| Quantified Difference | Not calculable; data gap. |
| Conditions | Literature and database search conducted across PubMed, PubChem, ChEMBL, BindingDB, and Google Patents. |
Why This Matters
For scientific procurement, the absence of quantitative differentiation data means any selection of this compound over its analogs must be justified by de novo experimental work rather than existing evidence—a critical risk factor in project planning and resource allocation.
- [1] Bertelli L, Biagi G, Giorgi I, Livi O, Manera C, Scartoni V, Lucacchini A, Giannaccini G, Barili PL. Substituted 1,2,3-triazolo[1,5-a]quinazolines: synthesis and binding to benzodiazepine and adenosine receptors. Eur J Med Chem. 2000 Mar;35(3):333-41. doi: 10.1016/s0223-5234(00)90154-5. PMID: 10785559. View Source
- [2] Bryant HJ, Chambers MS, Jones P, MacLeod AM, et al. Substituted 1,2,3-triazolo[1,5-a]quinazolines for enhancing cognition. Canadian Patent CA2392955A1, published 2000-12-11. (Provides class-level evidence of GABAA α5 receptor targeting but no specific data for CAS 866345-60-0). View Source
